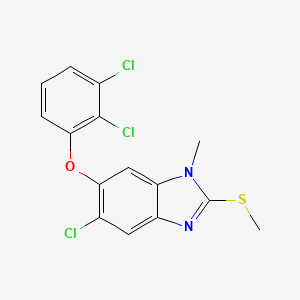

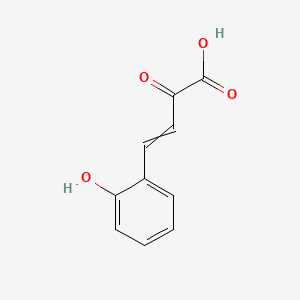

4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid

概要

説明

Phenolic compounds are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Phenolic compounds like 4-Hydroxyphenylacetic acid are obtained by reducing 4-hydroxymandelic acid with elemental phosphorus and iodine .Molecular Structure Analysis

The aromatic ring in phenolic compounds is responsible for making a phenol a weak acid by donating a H-atom. The carbon-oxygen-hydrogen atoms have an angle of 109° making it a planar molecule similar to methanol with the carbon-oxygen-hydrogen angle of 108.5° .Chemical Reactions Analysis

Phenolic compounds are known to exhibit a variety of chemical reactions due to their hydroxyl groups and aromatic rings .Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .科学的研究の応用

Neuroprotective Agents

One significant application of compounds related to 4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid is in neuroprotection. A study by Drysdale et al. (2000) synthesized a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids as potent inhibitors of kynurenine-3-hydroxylase, an enzyme linked to neurodegenerative diseases. These compounds, including derivatives like methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate, demonstrated the ability to prevent the increase in interferon-gamma-induced synthesis of quinolinic acid, a neurotoxic compound, in cultured human peripheral blood monocyte-derived macrophages (Drysdale et al., 2000).

Antibacterial Heterocyclic Compounds

El-Hashash et al. (2015) explored the utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a key starting material for synthesizing a series of aroylacrylic acids, pyridazinones, and furanones derivatives. These compounds were developed under Aza–Michael addition conditions and showed promising antibacterial activities (El-Hashash et al., 2015).

Antimicrobial and Heterocyclic Synthesis

In 2014, El-Hashash et al. reported on the use of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid as a starting material for novel pyridazinones, thiazoles derivatives, and other heterocycles. These compounds were evaluated for their antimicrobial activities, demonstrating the diverse applications of these chemical structures in therapeutic contexts (El-Hashash et al., 2014).

Biologically Active Complexes Synthesis

Ferenc et al. (2017) synthesized complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions like Mn(II), Co(II), Ni(II), Cu(II), Nd(III), Gd(III), and Er(III). These complexes were characterized by multiple physico-chemical methods, including elemental analysis, FT-IR, TG, and magnetic measurements. Their unique properties, such as hydration and the bidentate action of carboxylate groups, highlighted the potential of these complexes in various scientific applications (Ferenc et al., 2017).

Antioxidant Activity Analysis

Ardjani and Mekelleche (2016) conducted a study on the antioxidant activity of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid derivatives. Through quantum-chemistry descriptors and molecular docking, they determined that these compounds exhibited significant antioxidant activities, potentially exceeding that of ascorbic acid in specific conditions. This study provides insights into the use of these compounds as antioxidants in various scientific contexts (Ardjani & Mekelleche, 2016).

Heterocyclic Synthesis and Analgesic Activity

Shipilovskikh et al. (2013) synthesized a series of 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids, which were found to have notable analgesic activity. These compounds were compared with reference drugs, demonstrating their potential in the development of new analgesics (Shipilovskikh et al., 2013).

Synthesis of N-Heterocycles

El-Hashash and Rizk (2013) investigated the reactions of 4-(4-acetylaminophenyl)-4-oxobut-2-enoic acid with various nucleophiles to synthesize important heterocyclic derivatives. These reactions resulted in the formation of various N-heterocycles, underlining the versatility of this compound derivatives in organic synthesis (El-Hashash & Rizk, 2013).

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid involves the condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "2-hydroxybenzaldehyde", "ethyl acetoacetate", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate in ethanol using sodium ethoxide as a catalyst to form 4-(2-hydroxyphenyl)-3-buten-2-one.", "Step 2: Hydrolysis of 4-(2-hydroxyphenyl)-3-buten-2-one with sodium hydroxide in water to form 4-(2-hydroxyphenyl)-2-oxobutanoic acid.", "Step 3: Decarboxylation of 4-(2-hydroxyphenyl)-2-oxobutanoic acid with hydrochloric acid and sodium chloride to form 4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid." ] } | |

CAS番号 |

145761-42-8 |

分子式 |

C10H8O4 |

分子量 |

192.17 g/mol |

IUPAC名 |

(E)-4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid |

InChI |

InChI=1S/C10H8O4/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-6,11H,(H,13,14)/b6-5+ |

InChIキー |

HMXOGGUFCBUALL-AATRIKPKSA-N |

異性体SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C(=O)O)O |

SMILES |

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)O |

正規SMILES |

C1=CC=C(C(=C1)C=CC(=O)C(=O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

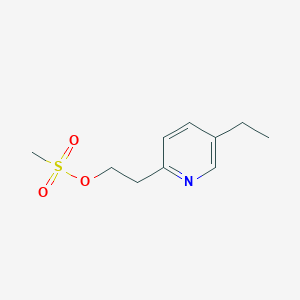

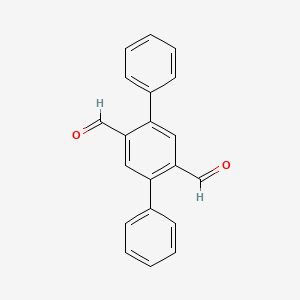

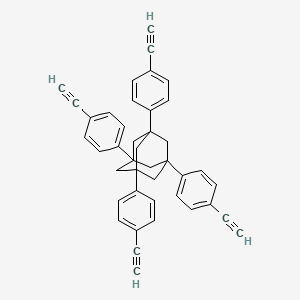

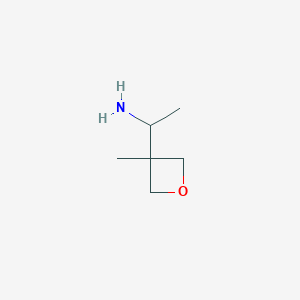

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL](/img/structure/B3322369.png)

![(3aR,4S,7R,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione](/img/structure/B3322396.png)

![(R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol](/img/structure/B3322411.png)